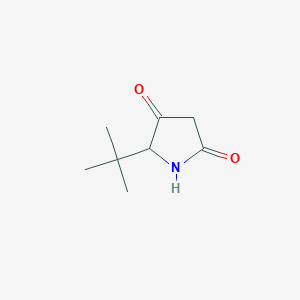

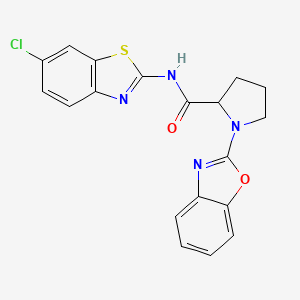

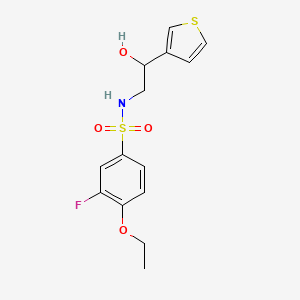

1-(2-羟基-2-苯乙基)-N-(4-甲氧基苯基)-1H-1,2,4-三唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," which is a highly efficient method for creating 1,2,3-triazoles. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate was achieved by reacting ethyl diazoacetate with aryl imines derived from 4-methoxyaniline in the presence of a base, yielding fully substituted 1,2,3-triazoles with good to high yields . Similarly, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was conducted by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions, resulting in an 88% yield .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques and, in some cases, single-crystal X-ray diffraction. For example, the structure of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was ascertained by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure of another compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, providing insights into the spatial arrangement of the molecule .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by the presence of various functional groups. For instance, the 4-carboxy group in ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate can be easily transformed into other functional groups, which allows for further chemical modifications . The reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with different reagents under varying conditions led to the formation of different triazole derivatives, showcasing the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure and the substituents present. For example, the anti-inflammatory activity of a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides was evaluated, and some compounds showed remarkable activity, comparable to known anti-inflammatory drugs. Additionally, the ulcerogenicity of these compounds was found to be lower than that of indomethacin, as confirmed by histopathological investigation . The presence of methoxy groups and the triazole core are likely contributing factors to these biological activities.

科学研究应用

抗惊厥和抗焦虑特性

三唑衍生物,包括所讨论的化合物,已被发现具有药理潜力,特别是在抗惊厥活性方面。此类化合物在治疗癫痫和与紧张和激动相关的疾病方面显示出前景,暗示了它们在神经学研究和潜在治疗应用中的重要性。虽然尚未完全了解其潜在机制,但提示了与特定神经递质通路或调节神经元兴奋性的离子通道的相互作用 (Shelton,1981)。

用于化学传感的荧光特性

最近的研究合成出新型荧光三唑衍生物,展示了它们在化学传感和分子成像中的实用性。这些化合物在可见光谱中吸收和发射光,可用于检测生物和化学试剂。此类特性对于开发新的诊断工具和在分子水平上增强我们对细胞过程的理解至关重要 (Padalkar 等人,2015)。

缓蚀

研究还探索了将三唑衍生物用作缓蚀剂,特别是用于在酸性环境中保护金属。这些化合物有效防止腐蚀,表现出很高的抑制效率,并表明它们在金属保护至关重要的工业应用中的潜力 (Bentiss 等人,2009)。

抗菌活性

三唑化合物已被评估其抗菌特性,显示出对各种细菌和真菌的有效性。此类抗菌活性为开发新的抗生素或消毒剂以对抗耐药菌株开辟了途径,解决了公共卫生中日益严重的问题 (Bektaş 等人,2012)。

癌症研究

在肿瘤学领域,某些三唑衍生物已证明对癌细胞增殖具有抑制作用。这些发现表明了它们在癌症治疗中的潜在作用,无论是作为直接治疗剂还是作为设计更有效的抗癌药物的支架。探索它们的作用机制可以进一步阐明靶向癌症治疗的途径 (Lu 等人,2017)。

属性

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)-N-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-25-15-9-7-14(8-10-15)20-18(24)17-19-12-22(21-17)11-16(23)13-5-3-2-4-6-13/h2-10,12,16,23H,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYXBKOOGLFSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-hydroxy-2-phenylethyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)

![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)